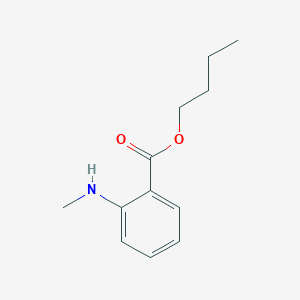
Butyl 2-(methylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 2-(methylamino)benzoate is a chemical compound that is widely used in scientific research. It is a derivative of benzoic acid and is commonly referred to as MBBA. This compound is of significant interest to researchers due to its unique chemical properties and potential applications in various fields of study.
Mecanismo De Acción
The mechanism of action of butyl 2-(methylamino)benzoate is not fully understood. However, it is believed to interact with lipids in biological membranes, altering their structure and function. This can lead to changes in cellular processes and signaling pathways.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of butyl 2-(methylamino)benzoate are complex and varied. Studies have shown that it can alter the fluidity and permeability of biological membranes, affecting the function of membrane-bound proteins and enzymes. Additionally, it has been shown to modulate ion channels and alter the activity of various signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using butyl 2-(methylamino)benzoate in laboratory experiments include its ability to selectively interact with biological membranes and its fluorescent properties, which make it a useful tool for imaging studies. However, its limitations include its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for research involving butyl 2-(methylamino)benzoate. One area of interest is the development of new fluorescent probes based on this compound for use in imaging studies. Additionally, researchers are exploring the potential therapeutic applications of this compound in the treatment of various diseases, including cancer and neurological disorders. Finally, there is interest in understanding the mechanisms underlying the toxicity of this compound and developing safer alternatives for use in laboratory experiments.
Métodos De Síntesis
The synthesis of butyl 2-(methylamino)benzoate involves the reaction of benzoic acid with butyl alcohol and thionyl chloride. This reaction produces butyl benzoate, which is then reacted with methylamine to yield butyl 2-(methylamino)benzoate. This process is relatively simple and can be carried out in a laboratory setting using standard equipment.
Aplicaciones Científicas De Investigación
Butyl 2-(methylamino)benzoate has a wide range of applications in scientific research. It is commonly used as a fluorescent probe to study the structure and function of biological membranes. Additionally, it has been used as a tool to investigate the role of lipids in various cellular processes, including signaling and transport.
Propiedades
Número CAS |
15236-34-7 |
|---|---|
Nombre del producto |
Butyl 2-(methylamino)benzoate |
Fórmula molecular |
C12H17NO2 |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
butyl 2-(methylamino)benzoate |
InChI |
InChI=1S/C12H17NO2/c1-3-4-9-15-12(14)10-7-5-6-8-11(10)13-2/h5-8,13H,3-4,9H2,1-2H3 |
Clave InChI |
FDQBIXWYPOVREH-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=CC=C1NC |
SMILES canónico |
CCCCOC(=O)C1=CC=CC=C1NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9,10-Anthracenedione, 1-[[4-(phenylsulfonyl)phenyl]amino]-](/img/structure/B95171.png)

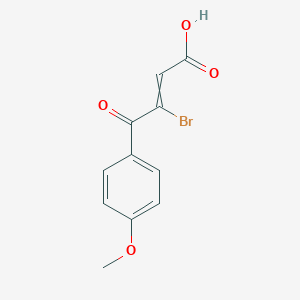

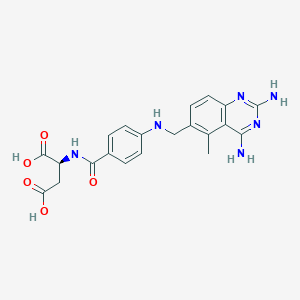
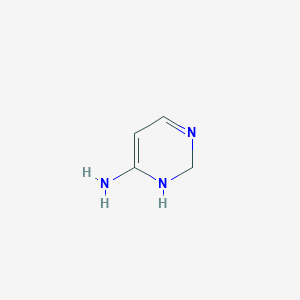

![1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B95182.png)


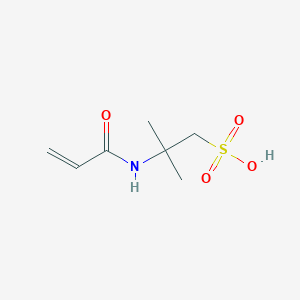


![1, 2, 3, 4, 5, 6-Hexahydropyrrolo [3,2,1-I,J] quinolone-2](/img/structure/B95195.png)